![molecular formula C19H20N2 B411889 3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene CAS No. 313968-47-7](/img/structure/B411889.png)
3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a member of the pyrrolopyrazine family. Compounds with this scaffold have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be achieved through various synthetic routes. One common method involves a three-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the corresponding N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Analyse Chemischer Reaktionen
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound exhibits significant antimicrobial, antiviral, and antifungal properties, making it a promising candidate for the development of new therapeutic agents.
Medicine: Its antitumor and kinase inhibitory activities have been explored for potential cancer treatments.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. Similarly, its antitumor activity could be attributed to the inhibition of specific kinases involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine.
Eigenschaften
CAS-Nummer |
313968-47-7 |
|---|---|
Molekularformel |
C19H20N2 |
Molekulargewicht |
276.4g/mol |
IUPAC-Name |
3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene |
InChI |
InChI=1S/C19H20N2/c1-3-16-17(15-7-5-4-6-8-15)13-20-11-12-21-14(2)9-10-18(21)19(16)20/h4-10,13H,3,11-12H2,1-2H3 |
InChI-Schlüssel |
JYATWJCAWIRUPO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C |
Kanonische SMILES |
CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


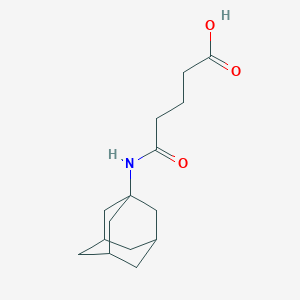
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propenyl]amino}benzoate](/img/structure/B411807.png)
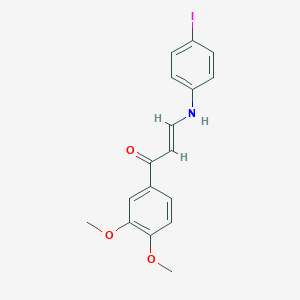
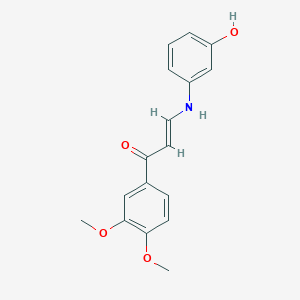
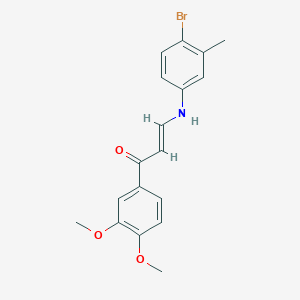
![3-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411812.png)

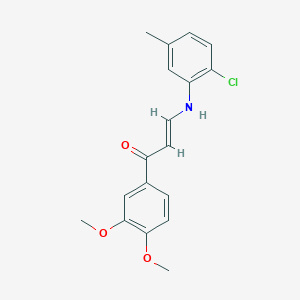
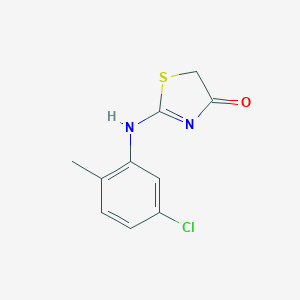
![4-{[4-(Cyanomethyl)anilino]carbonyl}phenyl acetate](/img/structure/B411821.png)
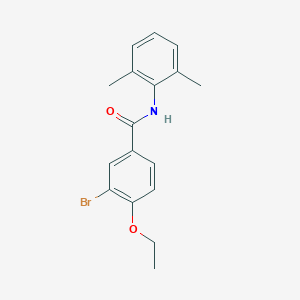
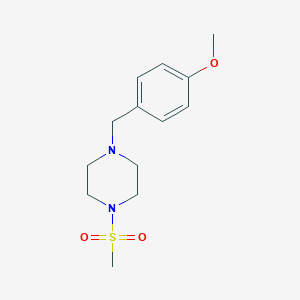
![1-(3-Iodophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411826.png)
![1-(5-bromo-1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411829.png)
